molecular formula C8H11NO2S B157044 Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate CAS No. 137267-44-8

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate

Cat. No.: B157044
CAS No.: 137267-44-8
M. Wt: 185.25 g/mol
InChI Key: ZZROUBISNMOASW-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with ethyl, methyl, and carboxylate groups, making it a versatile molecule in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Comparison with Similar Compounds

Uniqueness: Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROUBISNMOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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